![molecular formula C10H7BrN4S B2618048 2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- CAS No. 1071455-03-2](/img/structure/B2618048.png)

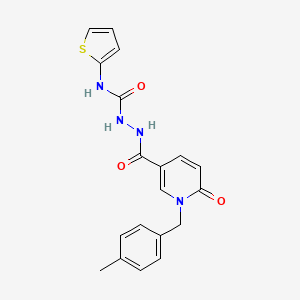

2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Overview

Description

2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound with a five-membered thiazole ring and a five-membered pyridine ring connected by a bromine atom. The compound is a colorless, crystalline solid that is soluble in water and other polar solvents. It is used as a starting material for the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis of Potent VEGFR-2 Inhibitors

This compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 inhibitors are a class of drugs that inhibit VEGFR-2, a receptor for vascular endothelial growth factor (VEGF). They are used in the treatment of various types of cancer, including colorectal, lung, and kidney cancers.

2. Intermediate in the Synthesis of Venetoclax The compound is identified as an intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets. Venetoclax is used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.

Crystal Structure Analysis

The compound has been used in crystal structure analysis . In the title compound, fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton . This kind of analysis can provide valuable information about the compound’s structure and properties.

4. Study of Cell Migration and Invasion Abilities The compound has been evaluated for its effect on the migration and invasion abilities of 4T1 cells through the transwell chamber assay . This kind of study can provide insights into the compound’s potential role in cancer research.

Synthesis and Characterization

The compound has been synthesized and characterized . This kind of research can provide valuable information about the compound’s synthesis process and its physical and chemical properties.

Drug Development and Discovery Research

The compound is used in drug development and discovery research . It can be used as a building block in the synthesis of various drug molecules.

properties

IUPAC Name |

5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-15-10(12)16-8/h1-4H,(H2,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHVNHRMRIRPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C3=CN=C(S3)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B2617965.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2617970.png)

![6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2617971.png)

![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)

![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2617981.png)

![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile](/img/structure/B2617984.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2617986.png)

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2617988.png)